molecular formula C16H13N3OS2 B2673222 2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 394234-63-0

2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2673222
M. Wt: 327.42
InChI Key: OSUKQGVVAAZTHX-UHFFFAOYSA-N
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Description

The compound “2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and the types of atoms present .

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to 2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, have been investigated for their potential as glutaminase inhibitors. These compounds, including analogs like N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, show promise in inhibiting kidney-type glutaminase (GLS). This inhibition is significant because GLS plays a crucial role in cancer cell metabolism, particularly in cells dependent on glutamine for growth. Studies have shown that some of these analogs can suppress the growth of human lymphoma B cells both in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).

Antimicrobial Activity

New thiazolidinone and thiadiazole derivatives, including those structurally related to 2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, have been synthesized and assessed for their antimicrobial properties. These compounds have shown significant in vitro activity against various bacterial and fungal pathogens. For instance, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives have been evaluated for their effectiveness against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans. These studies provide insights into the potential use of these compounds as antimicrobial agents, offering a foundation for further development and optimization (Baviskar et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This could include wearing protective clothing and eye protection, and working in a well-ventilated area .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Additionally, studies could be conducted to better understand its physical and chemical properties .

properties

IUPAC Name

2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c20-14(11-21-13-9-5-2-6-10-13)17-16-19-18-15(22-16)12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUKQGVVAAZTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

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